4-Methoxy-3-propoxybenzonitrile
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Overview
Description
4-Methoxy-3-propoxybenzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, characterized by the presence of methoxy and propoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-propoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the propoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-propoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br) or chlorinating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-propoxybenzoic acid.
Reduction: Formation of 4-methoxy-3-propoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-propoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the propoxy group, making it less hydrophobic.
3-Ethoxy-4-methoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
4-Methoxy-3-methylbenzonitrile: Contains a methyl group instead of a propoxy group.
Uniqueness: 4-Methoxy-3-propoxybenzonitrile is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methoxy-3-propoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
OZBOPJGQEGFLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C#N)OC |
Origin of Product |
United States |
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